4-{[3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl]methyl}-N-(pyridin-4-ylmethyl)benzamide
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Description
Synthesis Analysis
While specific synthesis methods for this compound are not available in the accessed resources, piperidine derivatives, which this compound is a part of, are significant synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Molecular Interactions and Pharmacophore Models
The molecular interaction of similar compounds with biological targets, such as cannabinoid receptors, has been studied to understand their binding mechanisms and to develop pharmacophore models. For instance, the interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor was analyzed using AM1 molecular orbital method, revealing insights into the steric and electrostatic requirements for receptor binding (Shim et al., 2002).
Synthesis and Chemical Behavior
Research on the synthesis of pyrazolopyridines and their derivatives, which share a part of the structural framework with the compound of interest, highlights novel synthetic routes and the chemical behavior of these compounds. For example, the microwave-assisted synthesis of pyrazolopyridines explored their antioxidant, antitumor, and antimicrobial activities, showcasing the versatility of these compounds in chemical synthesis and potential therapeutic applications (El‐Borai et al., 2013).
Biological Activities
The study of thiazole-aminopiperidine hybrids as inhibitors of Mycobacterium tuberculosis GyrB enzyme demonstrates the potential biological activities of compounds with similar structural features. These compounds exhibited significant in vitro activity, suggesting their potential as antimicrobial agents (Jeankumar et al., 2013).
Anticancer Activity
The synthesis and evaluation of novel compounds targeting the urokinase receptor for their effect on breast tumor metastasis illustrate the anticancer potential of compounds with similar molecular structures. These studies provide a basis for the development of new therapeutic agents against cancer (Wang et al., 2011).
Properties
IUPAC Name |
N-butyl-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-4-5-12-24(2)19(27)14-25-13-16(8-11-18(25)26)21-22-20(23-29-21)15-6-9-17(28-3)10-7-15/h6-11,13H,4-5,12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCWBBSXGVMVFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CN1C=C(C=CC1=O)C2=NC(=NO2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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